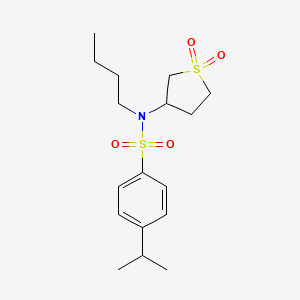

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with an isopropyl group at the para position. The sulfonamide nitrogen is further functionalized with a butyl group and a 1,1-dioxothiolan-3-yl moiety.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S2/c1-4-5-11-18(16-10-12-23(19,20)13-16)24(21,22)17-8-6-15(7-9-17)14(2)3/h6-9,14,16H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNQSNUCXHAFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333109 | |

| Record name | N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874787-86-7 | |

| Record name | N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be N-butylamine.

Substitution on Benzene Ring: The isopropyl group is introduced onto the benzene ring through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiolane ring and benzene ring contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Substitutional Variations

Key analogs include:

- N-alkyl/aryl-2-carboxamides (e.g., N-butyl-2-carboxamide, N-pentyl-2-carboxamide) from , which feature linear or branched alkyl/aryl substituents on the sulfonamide nitrogen .

- 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (10) from , which incorporates a thiadiazole ring linked via an ethylamino spacer .

- 4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide from , containing a diazenyl-imidazole group for enhanced π-π stacking and hydrogen bonding .

Structural distinctions :

- The 1,1-dioxothiolan-3-yl group in the target compound introduces a rigid, polarizable sulfur-containing heterocycle, contrasting with simpler alkyl (e.g., butyl, pentyl) or aromatic (e.g., benzyl) substituents in analogs .

- Compared to thiadiazole derivatives (e.g., compound 10), the dioxothiolan moiety lacks nitrogen-based hydrogen-bonding sites but may improve metabolic stability due to reduced electrophilicity .

Spectroscopic Properties

- ¹H-NMR shifts :

- The NH proton of semicarbazide derivatives (e.g., compound 9 in ) resonates at 8.67–9.10 ppm, while thiadiazole-containing analogs (e.g., compound 10) show SCNH₂ protons at 7.28 ppm .

- The target compound’s NH proton (if unsubstituted) would likely exhibit a distinct shift influenced by electron-withdrawing effects of the dioxothiolan ring.

- IR data :

Data Tables

Table 1: Structural and Spectroscopic Comparison

*Estimated based on analogous reactions .

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide, with CAS number 874787-86-7, represents a class of compounds known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of 373.5 g/mol. The structure features a sulfonamide group linked to a thiolane ring, which contributes to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 874787-86-7 |

The biological activity of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is primarily attributed to its ability to interact with various biomolecules. The sulfonamide moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to alterations in signaling pathways involved in cardiovascular regulation and other physiological processes.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular function. For instance, studies have shown that certain benzenesulfonamides can act as endothelin receptor antagonists, which may help in managing conditions such as pulmonary hypertension . In an isolated rat heart model, the effects of various sulfonamide derivatives on perfusion pressure were evaluated:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | No significant change |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Decreased |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Variable |

| 4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide | 0.001 | Variable |

The results suggest that the compound can modulate perfusion pressure in a time-dependent manner, indicating potential therapeutic applications in cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the broader class of sulfonamide derivatives, highlighting their potential applications:

- Cardiac Function : A study evaluated the impact of benzenesulfonamide derivatives on cardiac perfusion pressure and coronary resistance using isolated rat hearts. Results indicated that certain compounds could significantly lower perfusion pressure and improve coronary resistance .

- Enzyme Inhibition : Research has shown that similar sulfonamides can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating acid-base balance and fluid secretion in tissues .

- Anticancer Potential : Some sulfonamide derivatives have been investigated for their anticancer properties, with findings suggesting they may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.